molecular formula C12H13N3O4 B563875 Olaquindox-d4 CAS No. 1189487-82-8

Olaquindox-d4

Cat. No. B563875
CAS RN: 1189487-82-8
M. Wt: 267.277
InChI Key: TURHTASYUMWZCC-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Olaquindox-d4 has a molecular formula of C12H9D4N3O4 and a molecular weight of 267.27 g/mol . It is a derivative of Olaquindox, which is a quinoxaline derivative .

Scientific Research Applications

  • Genotoxic Potential in HEK293 Cells : Olaquindox was shown to cause DNA damage in human embryonic kidney cells (HEK293), potentially through a lysosomal-mitochondrial pathway involving reactive oxygen species (ROS) production and p53 protein activation (Yang et al., 2015).

  • Marker Residue in Animals : A study on pigs, broilers, carp, and rats found that Olaquindox is metabolized into various metabolites, with bisdesoxyolaquindox identified as a major residue in edible tissues. This finding is crucial for food safety evaluation and residue control (Tan et al., 2019).

  • Effect on DNA Damage and Cell Cycle in HepG2 Cells : Olaquindox induced DNA damage and cell cycle arrest in human hepatoma G2 cells, possibly through the activation of GADD45a and the JNK/p38 pathways (Li et al., 2017).

  • Oxidative DNA Damage in HepG2 Cells : Olaquindox was found to induce oxidative DNA damage in human hepatoma cells, as evidenced by increased levels of ROS and 8-hydroxydeoxyguanosine (Zou et al., 2009).

  • Role in Veterinary Medicine : Olaquindox has been summarized as an ideal veterinary drug and feed additive with antibacterial and growth-promoting properties (Chen Yi-zi, 2010).

  • Mitochondrial Dysfunction in HepG2 Cells : The study found that Olaquindox induces apoptosis in HepG2 cells through mitochondrial dysfunction, involving GADD45a and the mitochondrial apoptosis pathway (Li et al., 2016).

  • Efflux Pump Distribution in Klebsiella pneumoniae : Olaquindox was studied in the context of multidrug-resistant Klebsiella pneumoniae, where it functions in an efflux pump mechanism (Pérez et al., 2013).

  • Apoptosis Pathway in HepG2 Cells : Another study explored the mechanism of apoptosis induced by Olaquindox in HepG2 cells, suggesting involvement of the mitochondrial pathway and p53 protein (Zou et al., 2011).

Safety and Hazards

Olaquindox-d4 is classified as Acute toxicity, Oral (Category 4), H302 and Respiratory sensitization (Category 1), H334 according to the safety data sheet . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Olaquindox-d4, as a reference standard, is used for unparalleled analytical testing within the food and beverage sector . Its future directions might be closely related to its applications in food safety and veterinary drug residue analysis.

Mechanism of Action

Target of Action

Olaquindox-d4, a derivative of quinoxaline 1,4-dioxide, is primarily targeted at bacterial cells in the gut of animals . It is used as an antimicrobial agent and a growth promoter, particularly in pigs .

Mode of Action

The mode of action of Olaquindox-d4 involves the induction of reactive oxygen species (ROS) mediated DNA damage and S-phase arrest in cells . This process involves the increase of growth arrest and DNA damage 45 alpha (GADD45a), cyclin A, Cdk 2, p21, and p53 protein expression, decrease of cyclin D1, and the activation of phosphorylation-c-Jun N-terminal kinases (p-JNK), phosphorylation-p38 (p-p38) pathways .

Biochemical Pathways

Olaquindox-d4 affects the JNK/p38 pathways, which are part of the mitogen-activated protein kinase (MAPK) pathways involved in cellular processes such as inflammation, differentiation, cell growth, and death . The compound induces DNA damage and S-phase arrest in cells, which are regulated by GADD45a via the JNK/p38 pathways .

Pharmacokinetics

Studies on olaquindox, the parent compound, suggest that it may have a complex pharmacokinetic profile with potential residues in animal tissues

Result of Action

The action of Olaquindox-d4 results in DNA damage and S-phase arrest in cells, which can lead to decreased cell viability . GADD45a plays a protective role in Olaquindox treatment, and its knockdown can exacerbate DNA damage and increase S-phase arrest .

Action Environment

The action, efficacy, and stability of Olaquindox-d4 can be influenced by environmental factors. For instance, the use of Olaquindox in different farms has shown a steady, albeit low, increasing incidence and level of resistance to Olaquindox . This suggests that the environment, including the presence of other antimicrobials, can influence the action of Olaquindox-d4.

properties

IUPAC Name

3-methyl-4-oxido-1-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)quinoxalin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHTASYUMWZCC-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676082
Record name 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189487-82-8
Record name 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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